molecular formula C12H20O3 B2459391 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one CAS No. 2408974-16-1

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one

Cat. No.: B2459391
CAS No.: 2408974-16-1
M. Wt: 212.289
InChI Key: ZWHMIFVMZUZJAU-UHFFFAOYSA-N
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Description

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is characterized by its unique spirocyclic structure, which includes two oxygen atoms in a dioxaspiro ring system. This compound is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one typically involves the reaction of appropriate ketones with diols under acidic conditions to form the spirocyclic acetal. One common method includes the use of 2,2,6,6-tetramethyl-4-piperidone and ethylene glycol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane
  • 1,4-Dioxaspiro[4.5]decan-8-one
  • 1,6-Dioxaspiro[4.5]decane-2,7-dione

Uniqueness

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the presence of four methyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring stability and reactivity .

Properties

IUPAC Name

6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-10(2)7-9(13)11(3,4)12(8-10)14-5-6-15-12/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHMIFVMZUZJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C2(C1)OCCO2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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